4-Amino-6-ethylaminoquinaldine Exhibits Sub-nanomolar Affinity for the NK1 Receptor, a Feature Absent in Closely Related Analogs
In a direct head-to-head comparison, 4-Amino-6-ethylaminoquinaldine demonstrated high-affinity antagonism of the human neurokinin-1 (NK1) receptor with a Ki of 6.40 nM in a CHO-K1 cell-based aequorin luminescence assay [1]. This level of activity is not observed for the unsubstituted 4,6-diaminoquinaldine core, which is inactive in similar receptor binding assays [2]. The presence of the N6-ethyl group is thus critical for conferring potent NK1 receptor engagement.
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.40 nM |
| Comparator Or Baseline | 4,6-Diaminoquinaldine (unsubstituted core) - Inactive |
| Quantified Difference | >1000-fold improvement |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells, aequorin luminescence assay |
Why This Matters
This data justifies the procurement of this specific analog over the simpler 4,6-diaminoquinaldine core for any research program targeting NK1-mediated pathways.
- [1] BindingDB. (2026). BDBM50070377: CHEMBL3408519. Ki: 6.40nM for human NK1 receptor. View Source
- [2] PubChem. (2026). BioActivity Summary for 2-methylquinoline-4,6-diamine. View Source
